molecular formula C14H15NO3 B13254312 Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate

Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate

Cat. No.: B13254312
M. Wt: 245.27 g/mol
InChI Key: NGPBSYBIKYZVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate is an organic compound with a complex structure that includes a cyano group, a phenyl ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate typically involves the reaction of ethyl cyanoacetate with substituted benzaldehydes under basic conditions. One common method is the Knoevenagel condensation, where ethyl cyanoacetate reacts with 4-cyanobenzaldehyde in the presence of a base such as piperidine or DABCO (1,4-diazabicyclo[2.2.2]octane) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Amides or different esters.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The cyano group and ester functionality allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the cellular and molecular levels .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-cyanophenyl)-2-oxoacetate: Similar structure but lacks the dimethyl group.

    Ethyl 3-(4-methoxyphenyl)-2,2-dimethyl-3-oxopropanoate: Similar structure with a methoxy group instead of a cyano group.

Biological Activity

Ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate is a compound of significant interest due to its potential biological activity, particularly against various pathogens. This article provides an overview of its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

This compound is characterized by its unique structure which includes a cyanophenyl group and a dimethyl oxopropanoate moiety. The synthesis typically involves multi-step organic reactions, including cyclization and amidation processes. A notable synthesis pathway includes the oxidative free-radical reaction mediated by manganese(III) acetate, leading to various derivatives with differing biological activities .

2.1 Antiparasitic Activity

Recent studies have highlighted the compound's efficacy against Leishmania amazonensis, the causative agent of leishmaniasis. In vitro testing revealed that this compound exhibits a promising inhibitory concentration (IC50) of 6.3 µM against the promastigote form of the parasite . This compares favorably to other derivatives in the same class, indicating its potential as a lead compound for further drug development.

2.2 Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated in murine macrophages, revealing a selective toxicity profile. The cytotoxic concentration (CC50) values for various derivatives were established, showing that this compound has a favorable selectivity index (SI) when compared to its cytotoxicity against intracellular amastigotes . The following table summarizes key findings:

CompoundStructureCytotoxicity CC50 (µM/72 h)Intracellular Amastigotes IC50 (µM/72 h)SI = CC50/IC50
This compound[Structure]>2000.6 ± 0.20>333.3
Compound A[Structure]171.5 ± 1.190.5 ± 0.15343
Compound B[Structure]>2000.3 ± 0.07>666.7

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of certain cytochrome P450 enzymes (notably CYP1A2), suggesting potential interactions that could influence drug metabolism and efficacy .
  • Cell Membrane Interaction : Its lipophilic nature allows for effective membrane penetration, which is crucial for its antiparasitic activity.

Case Study: Antileishmanial Activity

In a controlled study assessing the antileishmanial activity of this compound, researchers found that derivatives with increased lipophilicity showed enhanced activity against L. amazonensis. The study emphasized the importance of structural modifications in optimizing biological efficacy while minimizing cytotoxic effects .

Research Findings: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that variations in substituents on the phenyl ring significantly influenced both potency and selectivity towards leishmanial forms versus mammalian cells . This insight is critical for future drug design efforts aimed at maximizing therapeutic benefits while minimizing adverse effects.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoate

InChI

InChI=1S/C14H15NO3/c1-4-18-13(17)14(2,3)12(16)11-7-5-10(9-15)6-8-11/h5-8H,4H2,1-3H3

InChI Key

NGPBSYBIKYZVKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.